
3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole
Vue d'ensemble
Description
Le 3-(bromométhyl)-5-(trifluorométhyl)-1H-pyrazole est un composé organique qui présente à la fois des groupes fonctionnels bromométhyl et trifluorométhyl liés à un cycle pyrazole. La présence de ces groupes confère au composé des propriétés chimiques uniques, ce qui le rend précieux dans diverses applications chimiques et industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(bromométhyl)-5-(trifluorométhyl)-1H-pyrazole implique généralement la bromation du 5-(trifluorométhyl)-1H-pyrazole. Cela peut être réalisé par la réaction du 5-(trifluorométhyl)-1H-pyrazole avec du brome ou du N-bromosuccinimide (NBS) en présence d'un solvant approprié tel que le dichlorométhane ou le chloroforme. La réaction est généralement réalisée à température ambiante ou à des températures légèrement élevées pour assurer une bromation complète.
Méthodes de production industrielle
Dans un environnement industriel, la production de 3-(bromométhyl)-5-(trifluorométhyl)-1H-pyrazole peut impliquer des procédés à flux continu pour améliorer l'efficacité et le rendement. L'utilisation de réacteurs automatisés et le contrôle précis des conditions de réaction peuvent aider à augmenter la production tout en maintenant la qualité du produit.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(bromométhyl)-5-(trifluorométhyl)-1H-pyrazole peut subir diverses réactions chimiques, notamment :
Substitution nucléophile : Le groupe bromométhyl peut être remplacé par des nucléophiles tels que des amines, des thiols ou des alcoolates.
Oxydation : Le composé peut être oxydé pour former des aldéhydes ou des acides carboxyliques correspondants.
Réduction : Le groupe bromométhyl peut être réduit en groupe méthyle à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Substitution nucléophile : Réactifs tels que l'azoture de sodium, le thiolate de potassium ou le méthylate de sodium dans des solvants aprotiques polaires tels que le diméthylsulfoxyde (DMSO) ou l'acétonitrile.
Oxydation : Agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome en conditions acides ou basiques.
Réduction : Agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium dans l'éther anhydre ou le tétrahydrofurane (THF).
Principaux produits formés
Substitution nucléophile : Formation d'azides, de thiols ou d'éthers.
Oxydation : Formation d'aldéhydes ou d'acides carboxyliques.
Réduction : Formation de pyrazoles substitués par un méthyle.
Applications de recherche scientifique
Le 3-(bromométhyl)-5-(trifluorométhyl)-1H-pyrazole a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme brique dans la synthèse de molécules organiques plus complexes, en particulier dans le développement de produits pharmaceutiques et agrochimiques.
Biologie : Employé dans l'étude des inhibiteurs enzymatiques et des modulateurs de récepteurs en raison de sa capacité à interagir avec les macromolécules biologiques.
Médecine : Étudié pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés ayant des propriétés uniques, tels que les polymères fluorés et les tensioactifs.
Mécanisme d'action
Le mécanisme d'action du 3-(bromométhyl)-5-(trifluorométhyl)-1H-pyrazole implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe bromométhyl peut former des liaisons covalentes avec des sites nucléophiles sur les protéines, conduisant à l'inhibition ou à la modulation de leur activité. Le groupe trifluorométhyl améliore la lipophilie et la stabilité métabolique du composé, lui permettant de pénétrer efficacement les membranes biologiques et d'atteindre ses cibles.
Applications De Recherche Scientifique
3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and reach its targets.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(Chlorométhyl)-5-(trifluorométhyl)-1H-pyrazole
- 3-(Iodométhyl)-5-(trifluorométhyl)-1H-pyrazole
- 3-(Méthyl)-5-(trifluorométhyl)-1H-pyrazole
Unicité
Le 3-(bromométhyl)-5-(trifluorométhyl)-1H-pyrazole est unique en raison de la présence du groupe bromométhyl, qui offre un site polyvalent pour de futures modifications chimiques. Le groupe trifluorométhyl confère des propriétés fortement électroattractives, améliorant la réactivité et la stabilité du composé par rapport à ses analogues chlorométhyl ou iodométhyl.
Propriétés
IUPAC Name |
5-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF3N2/c6-2-3-1-4(11-10-3)5(7,8)9/h1H,2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRNGXYKFUSHIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(F)(F)F)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501231706 | |
| Record name | 1H-Pyrazole, 5-(bromomethyl)-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501231706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1129412-06-1, 69918-48-5 | |
| Record name | 1H-Pyrazole, 5-(bromomethyl)-3-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1129412-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 5-(bromomethyl)-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501231706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(bromomethyl)-5-(trifluoromethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



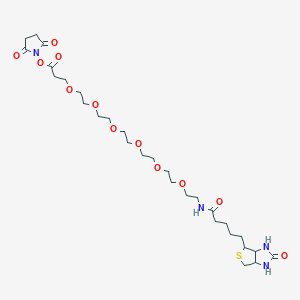
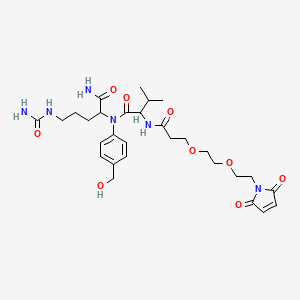
![2-[[2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12316501.png)
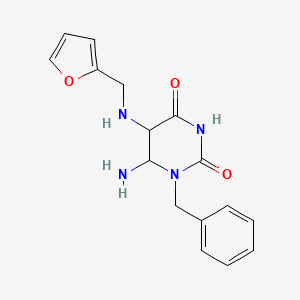
![17-Acetyl-13-(hydroxymethyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12316514.png)
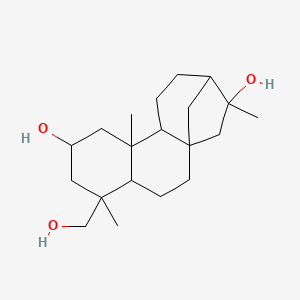


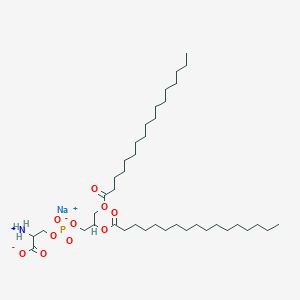
![4-[[2-hydroxy-5-[2-(3-prop-2-ynoxypropanoylamino)ethyl]phenyl]diazenyl]-N-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]benzamide](/img/structure/B12316550.png)
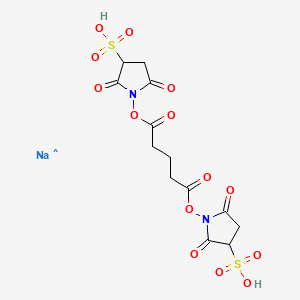
![3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12316562.png)

